![molecular formula C14H12N2O2S B185280 1-Tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-02-8](/img/structure/B185280.png)
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a toluene-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine typically involves the sulfonylation of pyrrolopyridine derivatives. One common method is the reaction of pyrrolopyridine with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar sulfonylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products depend on the type of reaction. For example, nitration yields nitro derivatives, while nucleophilic substitution can produce sulfonamide or sulfonate esters .
Scientific Research Applications
1-Tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
Comparison with Similar Compounds
1-(Toluene-4-sulfonyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of pyrrolopyridine.
1-(Toluene-4-sulfonyl)-1H-indole: Contains an indole ring, offering different electronic properties.
Uniqueness: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of the pyrrolopyridine core and the sulfonyl group, which imparts distinct reactivity and potential for diverse applications .
Biological Activity
1-Tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a pyrrolo[2,3-b]pyridine core with a tosyl group at the 1-position. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.
Research indicates that this compound and its derivatives exhibit inhibitory effects on several protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. Notably, compounds related to this structure have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.
Key Findings:
- Inhibition of FGFRs : Studies demonstrate that derivatives of this compound exhibit significant inhibition against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range12.
- Antimalarial Activity : Some derivatives have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. For instance, specific analogues have shown effective inhibition of the PfCLK3 kinase essential for parasite survival3.
Biological Activity Data Table
The following table summarizes the biological activities and key metrics associated with various derivatives of this compound:
Compound Name | Target | IC50 (nM) | EC50 (nM) | Activity |
---|---|---|---|---|
5-Bromo-3-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine | FGFR1 | 25 | N/A | Anticancer |
5-Bromo-4-methylthio-1H-pyrrolo[2,3-b]pyridine | FGFR2 | 30 | N/A | Anticancer |
4-Bromo-2-(2-methoxyphenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | PfCLK3 | 29 | 457 | Antimalarial |
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | PLK inhibitor | N/A | N/A | Anticancer |
Case Studies
Several studies illustrate the compound's effectiveness in preclinical models:
- Cancer Treatment : A study highlighted that a derivative of this compound effectively inhibited tumor growth in xenograft models by targeting FGFR signaling pathways2.
- Antimalarial Research : Another investigation focused on the antimalarial potential of a specific analogue against P. falciparum, demonstrating significant growth inhibition and establishing a structure–activity relationship that underscores the importance of certain functional groups in enhancing efficacy3.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions impact yield?
The synthesis typically involves multi-step protocols, including cyclization, halogenation, and sulfonylation. For example, the tosyl group is introduced via reactions with p-toluenesulfonyl chloride under basic conditions (e.g., NaH in THF). Key steps may include:
- N1-alkylation : Using benzyl bromide or butyl halides with phase-transfer catalysts like Bu₄N⁺HSO₄⁻ (yields ~99%) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 105°C .
- Halogenation : Bromination at position 5 using Br₂ or NBS, optimized for regioselectivity . Critical factors: Temperature control (e.g., 0°C for nitration), solvent purity (anhydrous THF), and catalyst loading (e.g., Pd ratios) significantly affect yield and purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on:
- 1H/13C NMR : Distinct signals for the tosyl group (e.g., aromatic protons at δ 7.6–8.2 ppm, SO₂CH₃ at δ 2.4 ppm) .
- HRMS : Accurate mass matching within 3 ppm error (e.g., [M+H]+ for C₁₄H₁₃N₂O₂S requires m/z 297.0702) .
- X-ray crystallography : Resolves fused-ring planarity and torsional angles of substituents .
Q. What are the primary pharmacological applications of this compound in drug discovery?
this compound derivatives are explored as:
- FGFR inhibitors : Compound 4h inhibits FGFR1–3 with IC₅₀ values of 7–25 nM via hinge-region binding (pyridine N1 interacts with E562 in FGFR1) .
- Antitumor agents : Derivatives like 1f and 3f induce caspase-dependent apoptosis in mesothelioma models (58–75% tumor reduction in vivo) .
- Kinase selectivity tools : Structural modifications (e.g., 5-CF₃ substitution) enhance selectivity over VEGFR and PDGFR .
Advanced Research Questions
Q. How do structural modifications at positions 4 and 5 influence FGFR inhibitory activity?
- Position 4 : Chloro or fluoro substituents improve binding affinity (e.g., 4-Cl derivatives increase hydrophobic interactions with FGFR1’s G485 residue) .
- Position 5 : Bulky groups (e.g., CF₃) reduce off-target effects. For example, 5-CF₃ derivatives show >100-fold selectivity for FGFR over Kit .
- Dioxolane moieties : Enhance solubility but may reduce metabolic stability due to ring-opening under acidic conditions .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
Discrepancies arise from:
- Assay variability : FGFR1 IC₅₀ values differ between kinase-enzyme assays (low nM) and cell-based assays (higher nM) due to membrane permeability .
- Metabolic instability : Compounds with dioxolane groups (e.g., 5-(1,3-dioxolan-2-yl)) show reduced in vivo efficacy due to hydrolysis . Mitigation: Use deuterated analogs or prodrug strategies to stabilize labile groups .
Q. How can computational methods optimize the design of pyrrolo[2,3-b]pyridine derivatives?
- Molecular docking : Predicts binding poses with FGFR1 (e.g., pyridine N1 hydrogen-bonds to E562) .
- QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration for CNS targets .
- ADMET prediction : Identifies metabolic hotspots (e.g., sulfonamide cleavage by CYP3A4) for lead optimization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., EtOAc/hexane) .
- Toxic intermediates : Replace NaN₃ in azide reactions with safer alternatives (e.g., Cu-catalyzed click chemistry) .
- Regioselectivity : Bromination at position 3 vs. 5 requires directing groups (e.g., tosyl protection) .
Q. How do halogen substituents (Br, I) at position 4 impact downstream functionalization?
- Bromine : Enables Suzuki couplings (e.g., 4-Bromo-1-tosyl derivatives react with aryl boronic acids at 80°C) .
- Iodine : Facilitates Ullmann couplings for C–N bond formation (e.g., with piperazine at 110°C) .
- Limitations : Heavy halogens increase molecular weight, reducing bioavailability .
Q. What methodologies assess the compound’s kinase selectivity profile?
- Kinome-wide screening : Use panels like Eurofins’ KinaseProfiler (test 468 kinases at 1 µM) .
- Crystal structures : Resolve off-target binding (e.g., unexpected interactions with Lck or RET) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Q. How can combination therapies enhance the efficacy of 1-Tosyl-pyrrolo[2,3-b]pyridine derivatives?
- Synergy with paclitaxel : Compound 3f + paclitaxel reduces survivin expression in mesothelioma, achieving synergistic apoptosis .
- Dual kinase inhibition : Co-administration with MEK inhibitors (e.g., trametinib) overcomes resistance in FGFR-driven cancers .
Q. Safety and Handling
Q. What precautions are necessary when handling this compound in the lab?
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZZTVUYQKEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363174 | |
Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-02-8 | |
Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.